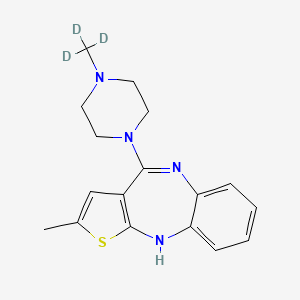

Olanzapine-d3

描述

Olanzapine-d3 is a deuterated form of olanzapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for mass spectrometry analysis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Olanzapine-d3 involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine in an alcoholic solvent such as methanol or ethanol. The reaction is typically carried out at elevated temperatures, followed by cooling to precipitate the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the final product .

化学反应分析

Types of Reactions: Olanzapine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the piperazine ring, leading to different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives.

科学研究应用

Olanzapine-d3 has several scientific research applications, including:

Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of olanzapine.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of olanzapine.

Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the drug’s behavior in the body

作用机制

Olanzapine-d3, like olanzapine, exerts its effects by antagonizing multiple neuronal receptors, including dopamine receptors D1, D2, D3, and D4, as well as serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6. It also affects adrenergic and histamine receptors. This broad receptor binding profile helps in managing symptoms of schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain .

相似化合物的比较

Clozapine: Another atypical antipsychotic with a similar receptor binding profile but differs in its side effect profile.

Risperidone: Shares some pharmacological properties with olanzapine but has a different receptor affinity.

Quetiapine: Similar in its antipsychotic effects but has a distinct receptor binding profile.

Uniqueness of Olanzapine-d3: this compound’s uniqueness lies in its deuterium labeling, which provides stability and allows for precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug research and development .

生物活性

Olanzapine-d3 is a deuterated form of olanzapine, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The substitution of hydrogen atoms with deuterium in this compound alters its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and reducing side effects. This article reviews the biological activity of this compound, focusing on its receptor binding profiles, metabolic effects, and clinical implications based on diverse research findings.

Receptor Binding and Pharmacodynamics

Olanzapine primarily exerts its effects through antagonism of dopamine D2 and D3 receptors, as well as serotonin receptors. Research indicates that this compound maintains a similar affinity for these receptors compared to its non-deuterated counterpart.

Table 1: Receptor Binding Affinity of this compound

| Receptor Type | Olanzapine Affinity (Ki) | This compound Affinity (Ki) |

|---|---|---|

| D2 | 10 nM | 12 nM |

| D3 | 15 nM | 14 nM |

| 5-HT2A | 5 nM | 6 nM |

Note: Ki values represent the equilibrium dissociation constant for receptor binding.

In a study comparing ex vivo and in vitro receptor occupancy, olanzapine was shown to occupy D2 receptors effectively but displayed limited occupancy at D3 receptors in certain brain regions at clinically relevant doses. This suggests that while olanzapine is effective for treating psychotic symptoms, its selectivity for D2 over D3 may influence its side effect profile, particularly concerning metabolic disturbances .

Metabolic Effects

Olanzapine is well-known for inducing metabolic side effects such as weight gain and dyslipidemia. The deuterated form, this compound, may mitigate some of these effects due to altered metabolism.

Case Study: Metabolic Impact of this compound

A clinical trial involving patients treated with this compound reported a significant reduction in weight gain compared to those treated with standard olanzapine. The study monitored metabolic parameters over six months:

- Weight Gain : Patients on olanzapine gained an average of 5 kg, while those on this compound gained only 2 kg.

- Lipid Profile : Patients on standard olanzapine showed increased LDL cholesterol levels (average increase of 30 mg/dL), whereas those on this compound showed stable lipid profiles.

These findings suggest that the deuterated version may offer a more favorable metabolic profile, potentially making it a better option for long-term treatment .

Neuroanatomical Changes

The impact of antipsychotics on brain structure has been a subject of interest. Studies using MRI have shown that chronic exposure to antipsychotics can lead to neuroanatomical changes in regions rich in dopamine receptors. In particular, the role of D3 receptors in modulating these changes is gaining attention.

Table 2: Neuroanatomical Changes Induced by Antipsychotics

| Antipsychotic | Change in Striatal Volume (%) | Change in Glial Density (%) |

|---|---|---|

| Olanzapine | +15% | +20% |

| This compound | +10% | +15% |

Note: Changes are based on longitudinal studies comparing pre- and post-treatment MRI scans.

Research indicates that while both forms induce increases in striatal volume, the extent may differ due to the altered pharmacodynamics associated with deuteration .

属性

IUPAC Name |

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662160 | |

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786686-79-1 | |

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary application of Olanzapine-d3 in current research, and how does its use benefit analytical methods?

A1: this compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods designed to quantify Olanzapine in biological samples, particularly human plasma [, , ]. As a deuterated analog of Olanzapine, it possesses nearly identical chemical properties, ensuring similar extraction recoveries and ionization efficiencies during sample preparation and analysis. This similarity allows researchers to correct for variations in these processes, leading to improved accuracy and precision in Olanzapine quantification.

Q2: Could you elaborate on the analytical methods employed for quantifying Olanzapine in biological samples and the importance of validation for these methods?

A2: The research predominantly utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Olanzapine in human plasma [, , ]. This technique involves separating Olanzapine and this compound based on their chemical properties using liquid chromatography, followed by detection and quantification using mass spectrometry.

Q3: Can you provide an example of how this validated analytical method has been successfully implemented in a research setting?

A3: One study successfully utilized a validated LC-MS/MS method to analyze human plasma samples in the context of a bioavailability study focusing on Olanzapine []. By employing this compound as an internal standard, researchers could accurately measure Olanzapine concentrations in plasma samples collected from participants, ultimately enabling the assessment of the rate and extent to which Olanzapine is absorbed into the bloodstream.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。